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Compound of Interest

Compound Name: Purpactin A

Cat. No.: B1245494 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Purpactin A is a naturally occurring dibenzodioxocine compound first isolated from Penicillium

purpurogenum. This class of compounds has garnered significant interest within the scientific

community due to its diverse biological activities. This technical guide provides a

comprehensive overview of Purpactin A and related dibenzodioxocine compounds, focusing

on their chemical properties, biological targets, and potential therapeutic applications. The

information presented herein is intended to serve as a valuable resource for researchers,

scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties
Purpactin A, also known as AS-186b, is characterized by a dibenzo[b,g][1][2]dioxocin-5-one

core structure. Its systematic name is [(1S)-1-(6-hydroxy-1-methoxy-8-methyl-12-oxo-10H-

benzo[b][1][2]benzodioxocin-2-yl)-3-methylbutyl] acetate. The chemical formula for Purpactin
A is C23H26O7, with a molecular weight of 414.45 g/mol .

Table 1: Physicochemical Properties of Purpactin A
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Property Value

Molecular Formula C23H26O7

Molecular Weight 414.45 g/mol

XLogP3 3.7

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 7

Rotatable Bond Count 6

Exact Mass 414.167853 g/mol

Monoisotopic Mass 414.167853 g/mol

Topological Polar Surface Area 97.2 Å²

Heavy Atom Count 30

Formal Charge 0

Complexity 761

Isotope Atom Count 0

Defined Atom Stereocenter Count 1

Undefined Atom Stereocenter Count 0

Defined Bond Stereocenter Count 0

Undefined Bond Stereocenter Count 0

Covalently-Bonded Unit Count 1

Compound Is Canonicalized Yes

Biological Activities and Mechanism of Action
Purpactin A has been identified as a potent inhibitor of two key proteins: Acyl-CoA:cholesterol

acyltransferase (ACAT) and the Transmembrane member 16A (TMEM16A) calcium-activated

chloride channel.
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Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
ACAT is an intracellular enzyme that catalyzes the formation of cholesteryl esters from

cholesterol and fatty acyl-CoA. This process is crucial for cellular cholesterol homeostasis.

Dysregulation of ACAT activity is implicated in the pathogenesis of atherosclerosis. Purpactin
A has been shown to inhibit both isoforms of ACAT, ACAT1 and ACAT2.

Table 2: IC50 Values of Purpactin A for ACAT Inhibition

Target Assay Conditions IC50 Value Reference

ACAT Rat liver microsomes 121-126 µM [1]

ACAT1 Cell-based assay 2.5 µM [3]

ACAT2 Cell-based assay 1.5 µM [3]

TMEM16A Chloride Channel Inhibition
TMEM16A, also known as Anoctamin 1 (ANO1), is a calcium-activated chloride channel that

plays a critical role in various physiological processes, including epithelial fluid secretion,

smooth muscle contraction, and neuronal excitability. In the airways, TMEM16A is involved in

mucin secretion, and its overexpression is associated with inflammatory airway diseases like

asthma and cystic fibrosis, leading to mucus hypersecretion.[4][5] Purpactin A has been

identified as an inhibitor of TMEM16A, suggesting its potential as a therapeutic agent for

respiratory diseases characterized by excessive mucus production.[2][6]

Table 3: IC50 Value of Purpactin A for TMEM16A Inhibition

Target Assay Conditions IC50 Value Reference

TMEM16A
TMEM16A-mediated

Cl- transport
~2 µM [2][6]

Signaling Pathways
The inhibitory action of Purpactin A on TMEM16A directly impacts the signaling pathway

responsible for mucus secretion in airway epithelial cells. Upon stimulation by agonists such as
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ATP, intracellular calcium levels rise, leading to the activation of TMEM16A. This activation

results in chloride ion efflux, which in turn drives water movement and mucin release. By

blocking TMEM16A, Purpactin A disrupts this cascade, thereby reducing mucus secretion.
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Caption: Purpactin A inhibits the TMEM16A signaling pathway.

Experimental Protocols
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
Assay using Rat Liver Microsomes
This protocol describes a method to determine the inhibitory activity of compounds against

ACAT using [1-14C]oleoyl-CoA and rat liver microsomes.

Materials:

Rat liver microsomes

[1-14C]oleoyl-CoA

Bovine serum albumin (BSA)

Unlabeled oleoyl-CoA
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Potassium phosphate buffer (pH 7.4)

DTNB (5,5'-dithiobis(2-nitrobenzoic acid))

Test compounds (e.g., Purpactin A) dissolved in a suitable solvent (e.g., DMSO)

Scintillation cocktail

Thin-layer chromatography (TLC) plates (e.g., silica gel G)

Developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

Procedure:

Preparation of Microsomes: Prepare rat liver microsomes according to standard procedures.

Assay Mixture Preparation: Prepare the assay mixture containing potassium phosphate

buffer, BSA, and rat liver microsomes.

Incubation with Test Compound: Add the test compound at various concentrations to the

assay mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C. A control with

solvent only should be included.

Initiation of Reaction: Start the enzymatic reaction by adding [1-14C]oleoyl-CoA to the

mixture.

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).

Termination of Reaction: Stop the reaction by adding a solution of isopropanol:heptane.

Lipid Extraction: Extract the lipids by adding heptane and water, followed by vortexing and

centrifugation.

TLC Separation: Apply the lipid extract to a TLC plate and develop the chromatogram using

the developing solvent to separate cholesteryl esters from other lipids.

Quantification: Scrape the area of the TLC plate corresponding to cholesteryl esters into a

scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid
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scintillation counter.

Calculation of Inhibition: Calculate the percentage of ACAT inhibition by comparing the

radioactivity in the samples with the test compound to the control. Determine the IC50 value

from the dose-response curve.
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Caption: Workflow for the ACAT inhibition assay.
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TMEM16A Chloride Channel Inhibition Assay using a
YFP-based Halide Sensor
This protocol outlines a cell-based assay to measure the inhibition of TMEM16A using a yellow

fluorescent protein (YFP) mutant that is sensitive to halide ions.

Materials:

Fischer rat thyroid (FRT) cells stably co-expressing human TMEM16A and the YFP halide

sensor (e.g., YFP-F46L/H148Q/I152L).

Cell culture medium and supplements.

Phosphate-buffered saline (PBS).

Iodide-containing solution (e.g., PBS with NaCl replaced by NaI).

TMEM16A activator (e.g., ATP or a calcium ionophore like ionomycin).

Test compounds (e.g., Purpactin A) dissolved in a suitable solvent (e.g., DMSO).

96-well black-walled, clear-bottom microplates.

Fluorescence plate reader.

Procedure:

Cell Seeding: Seed the FRT cells expressing TMEM16A and the YFP sensor into 96-well

microplates and culture until they form a confluent monolayer.

Compound Addition: Wash the cells with PBS and then add the test compound at various

concentrations. Incubate for a specified time (e.g., 10-20 minutes) at room temperature.

Include a vehicle control.

Baseline Fluorescence Measurement: Measure the baseline YFP fluorescence using a plate

reader (excitation ~485 nm, emission ~520 nm).
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Assay Initiation: Add the iodide-containing solution along with the TMEM16A activator to the

wells.

Fluorescence Monitoring: Immediately start monitoring the YFP fluorescence quenching over

time. The influx of iodide into the cells quenches the YFP fluorescence.

Data Analysis: Calculate the initial rate of fluorescence quenching for each well.

Calculation of Inhibition: Determine the percentage of inhibition by comparing the quenching

rates in the presence of the test compound to the control. Calculate the IC50 value from the

dose-response curve.
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Caption: Workflow for the TMEM16A inhibition assay.

Synthesis of Purpactin A
The total synthesis of Purpactin A is a complex multi-step process. While a detailed, step-by-

step protocol is beyond the scope of this guide, the general synthetic strategy involves the

construction of the dibenzodioxocine core followed by the introduction of the side chain. Key

steps often include etherification reactions to form the central eight-membered ring and
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stereoselective installation of the chiral side chain. The biosynthesis of Purpactin A has also

been studied, providing insights into its natural formation from polyketide precursors.

Related Dibenzodioxocine Compounds
Several other dibenzodioxocine compounds have been isolated from natural sources, some of

which are structurally related to Purpactin A and exhibit interesting biological activities.

Table 4: Examples of Related Dibenzodioxocine Compounds and their Activities

Compound Source Biological Activity

Purpactin B Penicillium purpurogenum ACAT inhibitor

Purpactin C Penicillium purpurogenum ACAT inhibitor

Xylogranatinin A Xylocarpus granatum Antifeedant activity

Guignardone A Guignardia sp. Cytotoxic activity

Conclusion and Future Directions
Purpactin A and its related dibenzodioxocine analogs represent a promising class of natural

products with significant therapeutic potential. The dual inhibition of ACAT and TMEM16A by

Purpactin A makes it a particularly interesting lead compound for the development of novel

therapies for atherosclerosis and inflammatory airway diseases. Further research is warranted

to explore the structure-activity relationships of this compound class, to optimize their potency

and selectivity, and to fully elucidate their mechanisms of action in various disease models. The

development of efficient and scalable synthetic routes will be crucial for advancing these

compounds into preclinical and clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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